molecular formula C14H23NO4 B12825574 tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B12825574
M. Wt: 269.34 g/mol
InChI Key: DPNRMEJBKMQHMC-NFJWQWPMSA-N
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Description

tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is an organic compound with a complex structure that includes a dioxane ring, a cyanomethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps. One common method includes the reaction of tert-butyl cyanoacetate with a suitable dioxane derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in probing biological systems .

Medicine

Its unique chemical properties may allow for the design of novel therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The cyanomethyl group and dioxane ring play crucial roles in its reactivity and binding properties. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to its combination of functional groups and ring structure. This uniqueness allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 2-[(6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11?/m1/s1

InChI Key

DPNRMEJBKMQHMC-NFJWQWPMSA-N

Isomeric SMILES

CC1(O[C@@H](CC(O1)CC(=O)OC(C)(C)C)CC#N)C

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C

Origin of Product

United States

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